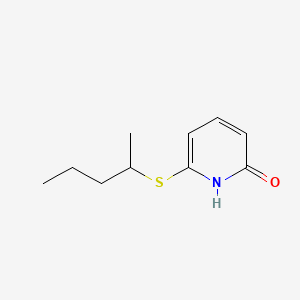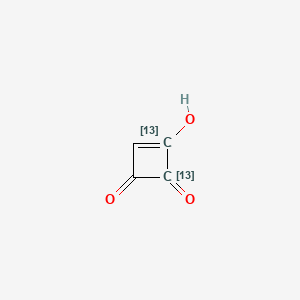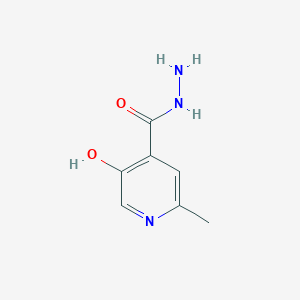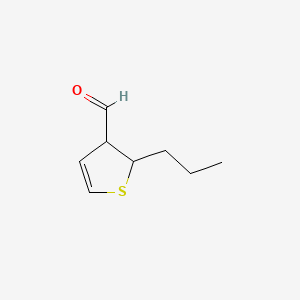
6-pentan-2-ylsulfanyl-1H-pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-pentan-2-ylsulfanyl-1H-pyridin-2-one is a heterocyclic compound that features a pyridinone core with a pentan-2-ylsulfanyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-pentan-2-ylsulfanyl-1H-pyridin-2-one typically involves the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable carbonyl compound.
Introduction of the Pentan-2-ylsulfanyl Group: The pentan-2-ylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyridinone core with a pentan-2-ylsulfanyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-pentan-2-ylsulfanyl-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinone core can be reduced to form dihydropyridinone derivatives.
Substitution: The hydrogen atoms on the pyridinone ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridinone derivatives.
Substitution: Alkylated or acylated pyridinone derivatives.
Applications De Recherche Scientifique
6-pentan-2-ylsulfanyl-1H-pyridin-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It may have potential as a bioactive molecule with applications in drug discovery.
Medicine: Its derivatives could be explored for their pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 6-pentan-2-ylsulfanyl-1H-pyridin-2-one would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The sulfanyl group could play a role in modulating the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-pyridinone: A simpler analog without the pentan-2-ylsulfanyl group.
6-methyl-2-pyridinone: Similar structure with a methyl group instead of the pentan-2-ylsulfanyl group.
6-ethylsulfanyl-2-pyridinone: Similar structure with an ethylsulfanyl group instead of the pentan-2-ylsulfanyl group.
Uniqueness
6-pentan-2-ylsulfanyl-1H-pyridin-2-one is unique due to the presence of the pentan-2-ylsulfanyl group, which can influence its chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C10H15NOS |
|---|---|
Poids moléculaire |
197.30 g/mol |
Nom IUPAC |
6-pentan-2-ylsulfanyl-1H-pyridin-2-one |
InChI |
InChI=1S/C10H15NOS/c1-3-5-8(2)13-10-7-4-6-9(12)11-10/h4,6-8H,3,5H2,1-2H3,(H,11,12) |
Clé InChI |
OQKLZOCVNRMKOW-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)SC1=CC=CC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5a,7,8-Tetrahydro-4H-[1,2,3]oxadiazolo[4,5-e]indole-6,8a-diol 2-oxide](/img/structure/B13835488.png)






![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)hexanamide](/img/structure/B13835537.png)




![(4R,4'R)-2,2'-(1,3-Phenylene)bis[4,5-dihydro-4-(2-methylpropyl)oxazole]](/img/structure/B13835563.png)
![4-[16,26-bis(4-carboxyphenyl)-7,17,27-tris[4-(3,7-dimethyloctyl)phenyl]-6-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1,3,5(42),6,8(41),9,11,13,15(36),16,18(35),19,21,23,25(30),26,28,31,33,37,39,43,45,47-tetracosaenyl]benzoic acid](/img/structure/B13835570.png)
